

# 2-Phenylpropylamine: A Positional Isomer of Amphetamine - A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylpropylamine

Cat. No.: B128651

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-phenylpropylamine**, a positional isomer of amphetamine, intended for a scientific audience. It delves into the comparative pharmacology, toxicology, and chemical synthesis of **2-phenylpropylamine** and amphetamine, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for its synthesis and key pharmacological assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathway of these compounds and a logical workflow for the synthesis and analysis of **2-phenylpropylamine**, rendered using Graphviz.

## Introduction

**2-Phenylpropylamine**, also known as  $\beta$ -methylphenethylamine (BMPEA), is a synthetic organic compound belonging to the phenethylamine class.<sup>[1][2]</sup> As a positional isomer of amphetamine, it shares the same molecular formula ( $C_9H_{13}N$ ) but differs in the placement of the methyl group on the propyl chain.<sup>[1][3]</sup> While amphetamine is a well-characterized central nervous system (CNS) stimulant with established medical uses and abuse potential, **2-phenylpropylamine**'s pharmacological profile is less extensively documented.<sup>[4][5]</sup> This guide aims to consolidate the available technical information on **2-phenylpropylamine**, offering a direct comparison with amphetamine to aid researchers and drug development professionals in understanding its properties and potential.

## Comparative Physicochemical Properties

Both **2-phenylpropylamine** and amphetamine are primary amines with a phenyl group attached to a propyl chain. The key structural difference lies in the position of the amine group relative to the phenyl ring.

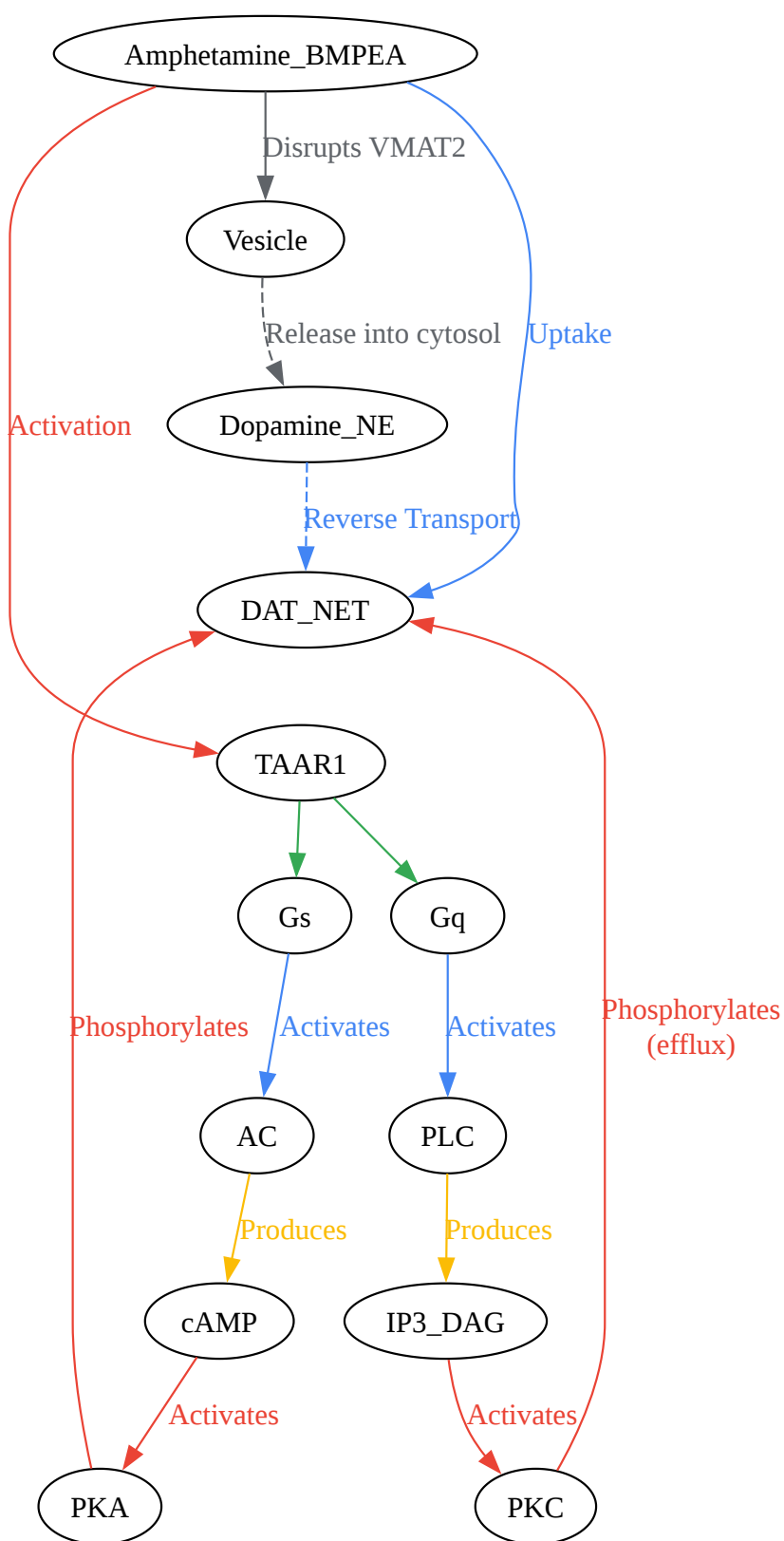
Property	2-Phenylpropylamine	Amphetamine
IUPAC Name	2-phenylpropan-1-amine[6]	1-phenylpropan-2-amine[7]
Synonyms	$\beta$ -Methylphenethylamine (BMPEA)[5]	alpha-methylphenethylamine[7]
CAS Number	582-22-9[6]	300-62-9
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N[6]	C <sub>9</sub> H <sub>13</sub> N[7]
Molar Mass	135.21 g/mol [6]	135.21 g/mol [7]
Appearance	Colorless to yellowish liquid[5][8]	Colorless to pale yellow liquid

## Comparative Pharmacology

The pharmacological effects of both compounds are primarily mediated through their interaction with monoamine neurotransmitter systems.

## Mechanism of Action

Both **2-phenylpropylamine** and amphetamine are agonists of the human trace amine-associated receptor 1 (TAAR1).[5][9] TAAR1 is an intracellular G-protein coupled receptor that modulates the activity of monoamine transporters.[4] Activation of TAAR1 initiates a signaling cascade involving Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in the production of cyclic AMP (cAMP) and inositol trisphosphate (IP<sub>3</sub>)/diacylglycerol (DAG), which in turn activate Protein Kinase A (PKA) and Protein Kinase C (PKC).

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TAAR1 Signaling Pathway

## Monoamine Transporter Interaction

A key difference in the pharmacodynamic profile of these isomers lies in their potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).

Parameter	2-Phenylpropylamine	Amphetamine
DAT Affinity ( $K_i$ )	~10-fold less potent than amphetamine[10][11]	~600 nM (rat)[10]
NET Affinity ( $K_i$ )	Strong effects reported[10][11]	~70-100 nM (rat)[10]
SERT Affinity ( $K_i$ )	Not explicitly reported, presumed weak	~20-40 $\mu$ M (rat)[10]

## Pharmacokinetics

Pharmacokinetic parameters show significant differences between the two compounds, with **2-phenylpropylamine** exhibiting a much shorter duration of action in preclinical models.

Parameter	2-Phenylpropylamine (Rat, i.p.)	Amphetamine (Rat, oral)
$C_{max}$	~899 ng/mL (at 20 min, 30 mg/kg)[1][5]	Dose-dependent
$T_{max}$	~20 minutes[1][5]	~2-4 hours
**Half-life ( $t_{1/2}$ ) **	Short, rapid decline observed[1][5]	~7-11 hours

Note: Pharmacokinetic parameters for amphetamine can vary significantly based on formulation and species.

## Comparative Toxicology

The acute toxicity of **2-phenylpropylamine** appears to be lower than that of amphetamine in rodent models.

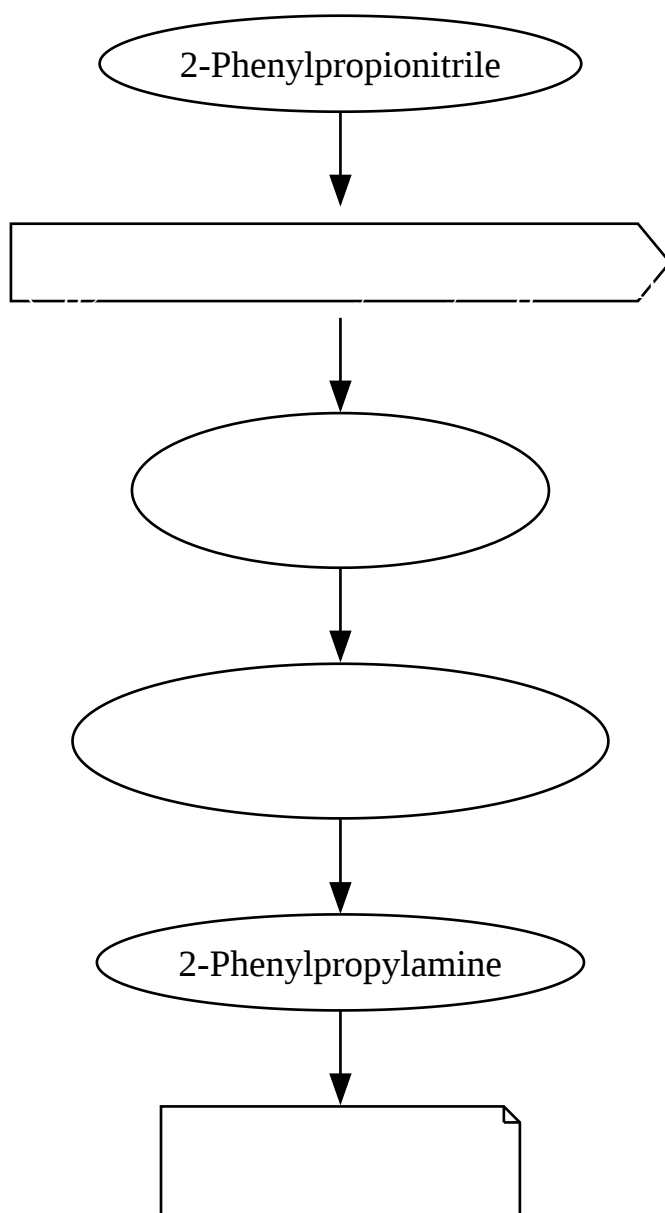
Compound	Species	Route	LD <sub>50</sub>
2-Phenylpropylamine	Mouse	i.p.	243.3 ± 4.4 mg/kg
Amphetamine	Mouse	i.p.	25.0 ± 0.6 mg/kg

Data from a comparative study on phenylethylamine derivatives.

## Experimental Protocols

### Synthesis of 2-Phenylpropylamine

A common route for the synthesis of **2-phenylpropylamine** is the reduction of 2-phenylpropionitrile.



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### Synthesis and Analysis Workflow

#### Method 1: Reduction with Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

- **Reagent Preparation:** Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of  $\text{LiAlH}_4$  (2.0 equivalents) at 0 °C (ice bath).
- **Reaction:** A solution of 2-phenylpropionitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred  $\text{LiAlH}_4$  suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
- **Work-up:** The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is removed by filtration.
- **Purification:** The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **2-phenylpropylamine** can be purified by vacuum distillation.

#### Method 2: Catalytic Hydrogenation

- **Reaction Setup:** 2-Phenylpropionitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added.[3]
- **Hydrogenation:** The vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
- **Work-up:** The catalyst is removed by filtration through a pad of celite.
- **Purification:** The solvent is removed from the filtrate under reduced pressure, and the resulting crude **2-phenylpropylamine** is purified by vacuum distillation.

## In Vivo Blood Pressure Measurement in Rats

This protocol outlines a method for assessing the cardiovascular effects of **2-phenylpropylamine** in conscious rats.

- **Animal Preparation:** Male Sprague-Dawley rats are surgically implanted with radiotelemetry transmitters for the continuous monitoring of blood pressure and heart rate. Animals are

allowed to recover for at least one week post-surgery.

- **Drug Administration:** **2-Phenylpropylamine** is dissolved in sterile saline. Rats are administered the drug solution via intraperitoneal (i.p.) injection at various doses. A vehicle control group receives saline only.
- **Data Acquisition:** Blood pressure and heart rate are continuously recorded before and after drug administration for a specified period (e.g., 2-4 hours).
- **Data Analysis:** The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose and time point. Dose-response curves can then be generated.

## In Vitro Neurotransmitter Release Assay

This assay measures the ability of **2-phenylpropylamine** to evoke the release of dopamine from rat striatal synaptosomes.

- **Synaptosome Preparation:** Striatal tissue is dissected from rat brains and homogenized in a sucrose buffer. Synaptosomes are isolated by differential centrifugation.
- **[<sup>3</sup>H]Dopamine Loading:** Synaptosomes are pre-incubated with [<sup>3</sup>H]dopamine to allow for its uptake into dopaminergic terminals.
- **Release Assay:** The [<sup>3</sup>H]dopamine-loaded synaptosomes are washed and then incubated with various concentrations of **2-phenylpropylamine** or a positive control (e.g., amphetamine) for a short period (e.g., 5-10 minutes).
- **Measurement of Release:** The incubation is terminated, and the amount of [<sup>3</sup>H]dopamine released into the supernatant is quantified by liquid scintillation counting.
- **Data Analysis:** The amount of [<sup>3</sup>H]dopamine released is expressed as a percentage of the total [<sup>3</sup>H]dopamine content in the synaptosomes. EC<sub>50</sub> values can be calculated to determine the potency of the compound in inducing dopamine release.

## Conclusion

**2-Phenylpropylamine**, a positional isomer of amphetamine, exhibits a distinct pharmacological profile. While both compounds act as TAAR1 agonists, **2-phenylpropylamine** demonstrates



significantly lower potency at the dopamine transporter and has a much shorter duration of action in preclinical models. Its strong effects on the norepinephrine transporter are consistent with its observed pressor effects. The provided data and protocols in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential and toxicological risks associated with this and other related phenethylamine derivatives. Further research is warranted to fully elucidate its receptor binding affinities and complete pharmacokinetic profile in various species.

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